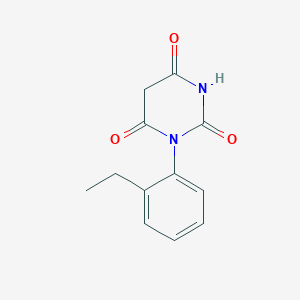

5-Ethyl-3-methyl-2-thioxo-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

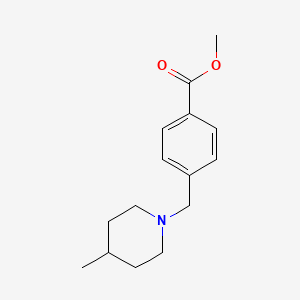

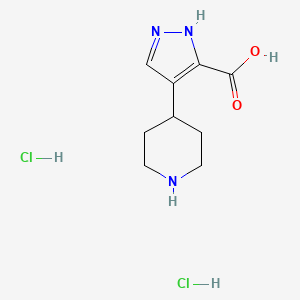

5-Ethyl-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound with the linear formula C6H9NOS2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . Thiazolidin-4-one scaffold, to which this compound belongs, is among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Thiazolidin-4-one derivatives have been the subject of extensive research, and various synthetic strategies have been developed by researchers to get these derivatives . The authors of a review highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H9NOS2 . Thiazolidin-4-one is an effective scaffold in the production of drugs that inhibit cancer cell proliferation .Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Ethyl-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its analogs have been extensively researched for their antimicrobial properties. Studies demonstrate that derivatives of this compound exhibit significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria (Nguyễn Tiến Công et al., 2014). Further research has confirmed the potential of these compounds in antimicrobial applications, particularly in the development of new therapeutic agents (G. Derkach et al., 2016).

Anticancer and Antioxidant Activities

Another significant area of research is the compound's anticancer and antioxidant properties. Novel derivatives of this compound have been shown to exhibit high antioxidant and anticancer activities, indicating their potential use in the development of new therapeutic strategies for cancer treatment (K. Saied et al., 2019).

Hypoglycemic Activity

The compound has also been explored for its hypoglycemic activity. Synthesized derivatives of this compound have shown significant hypoglycemic effects in experimental studies, suggesting its potential application in diabetes management (O. Perepelytsya et al., 2019).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds using this compound as a building block. These studies have led to the development of new heterocyclic systems and molecules with potential medicinal chemistry applications (D. Atamanyuk et al., 2014).

Tumor Necrosis Factor-alpha Antagonism

There is also evidence that derivatives of this compound act as tumor necrosis factor-alpha antagonists. This opens up potential therapeutic applications in the treatment of conditions related to TNF-alpha, such as certain inflammatory diseases (M. Voss et al., 2003).

Safety and Hazards

Direcciones Futuras

Thiazolidin-4-one derivatives have been the subject of extensive research, and current scientific literature reveals that these compounds have shown significant anticancer activities . This suggests that there is considerable potential for further exploration of these heterocyclic compounds as possible anticancer agents .

Mecanismo De Acción

Target of Action

Thiazolidin-4-one derivatives, a class of compounds to which 5-ethyl-3-methyl-2-thioxo-1,3-thiazolidin-4-one belongs, have been extensively studied for their anticancer activities .

Mode of Action

Thiazolidin-4-one derivatives have been reported to exhibit anticancer activity by inhibiting various enzymes and cell lines .

Biochemical Pathways

Thiazolidin-4-one derivatives, in general, have been associated with a variety of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Result of Action

Thiazolidin-4-one derivatives have been reported to exert moderate cytotoxicity against certain cancer cell lines .

Action Environment

The synthesis of thiazolidin-4-one derivatives has been associated with various environmental, health, cost, and energy issues .

Propiedades

IUPAC Name |

5-ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS2/c1-3-4-5(8)7(2)6(9)10-4/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVIISRCYKKYBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=S)S1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2463288.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2463293.png)

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2463302.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide](/img/structure/B2463304.png)